1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride
Description
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is a cyclohexene-based amine derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 1-position of the cyclohexene ring. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for laboratory and industrial use .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(methoxymethyl)cyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-8(9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAZXOJBSPPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-en-1-amine.
Methoxymethylation: The amine group is protected by reacting with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one derivatives.
Reduction: Formation of cyclohex-3-en-1-amine derivatives.
Substitution: Formation of various substituted cyclohex-3-en-1-amine derivatives.
Scientific Research Applications
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound attracting interest in scientific fields, especially medicinal chemistry and organic synthesis. It is a cyclohexene ring with an amine functional group and a methoxymethyl substituent. Its hydrochloride salt form is often utilized in laboratory settings due to its increased solubility and stability compared to the base form.
Scientific Research Applications
This compound is a chemical compound utilized in scientific research. This versatile material finds applications in various fields due to its unique properties.
- Chemistry Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology Studied for its potential biological activity and interactions with biomolecules.
- Medicine Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry Utilized in the synthesis of specialty chemicals and materials.
Potential Applications
This compound has potential applications in pharmaceutical research, agrochemical development, and materials science. Research continues into its properties and potential applications across different scientific fields, highlighting its importance as a versatile building block in organic chemistry.
This compound is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a methoxymethyl group and an amine functional group, suggests various interactions with biological systems.
Pharmacological Studies
Research indicates that this compound has been evaluated for its pharmacological properties, particularly in the context of drug development. It acts as a building block for synthesizing more complex molecules with potential therapeutic applications.
Anticancer Activity
Preliminary studies suggest that derivatives of cyclohexene compounds exhibit anticancer properties. For instance, related compounds have been shown to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key regulatory proteins such as CDK4 and Bcl-2.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Studies on related amine compounds have demonstrated their potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of synthesized analogs of cyclohexene derivatives on human cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth, suggesting that modifications to the cyclohexene structure can enhance biological activity against cancer cells.
Case Study 2: Neuroprotection in Cellular Models
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with five structurally related cyclohexene/cyclohexane amine derivatives, highlighting differences in substituents, molecular properties, and applications.
Structural and Molecular Comparisons
Key Observations:
Substituent Effects: Methoxymethyl vs. Methyl: The methoxymethyl group introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity compared to the methyl group in 1-methylcyclohex-3-en-1-amine HCl. This may enhance solubility and alter pharmacokinetic properties . Saturated vs. Unsaturated Rings: Cyclohexane derivatives (e.g., 1067908-67-1) lack the conjugated double bond, reducing reactivity but increasing conformational flexibility .
Synthetic Considerations: Cyclohexene derivatives (e.g., 22189-76-0, 22615-33-4) are synthesized via aminolysis of cyclohexene precursors or catalytic hydrogenation, while methoxymethyl-substituted compounds may require etherification steps using reagents like methyl chloride or dimethyl sulfate . The trifluoromethyl analog (2059917-71-2) likely involves fluorination reactions, which are more complex and costly .
Pharmacological Potential: Methoxymethyl and trifluoromethyl groups are common in CNS-active drugs due to their balance of lipophilicity and polarity. For example, the methoxymethyl group in Alfentanil () contributes to its analgesic activity by modulating opioid receptor interactions .
1-(Methoxymethyl)cyclohex-3-en-1-amine HCl
- Synthetic Utility : Likely used as a chiral building block for pharmaceuticals, leveraging the cyclohexene ring’s rigidity and the methoxymethyl group’s directing effects in reactions.
- Safety : Requires standard amine-handling precautions (gloves, goggles) and halogenated waste disposal due to the hydrochloride salt .
Analog-Specific Insights
- 1-Methylcyclohex-3-en-1-amine HCl (22189-76-0): Priced at ¥8,201.00/g (95% purity), indicating high demand for specialty intermediates.
- Cyclohex-3-en-1-amine HCl (22615-33-4) : A simpler scaffold used in academic research for studying ring-opening reactions or enantioselective catalysis .
Biological Activity
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a methoxymethyl group and an amine functional group, suggests various interactions with biological systems. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO |
| SMILES | COCC1(CCC=CC1)N |
| InChI | InChI=1S/C8H15NO/c1-10-7-8(9)5-3-2-4-6-8/h2-3H,4-7,9H2,1H3 |
| Predicted Collision Cross Section | 130.6 Ų (for [M+H]+) |
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The methoxymethyl group enhances lipophilicity, facilitating membrane penetration. The amine group allows for hydrogen bonding and ionic interactions with target proteins or enzymes, potentially influencing their functions.
Pharmacological Studies
Research indicates that this compound has been evaluated for its pharmacological properties, particularly in the context of drug development. It acts as a building block for synthesizing more complex molecules with potential therapeutic applications .
Anticancer Activity
Preliminary studies suggest that derivatives of cyclohexene compounds exhibit anticancer properties. For instance, related compounds have been shown to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key regulatory proteins such as CDK4 and Bcl-2 .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Studies on related amine compounds have demonstrated their potential in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of synthesized analogs of cyclohexene derivatives on human cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth, suggesting that modifications to the cyclohexene structure can enhance biological activity against cancer cells .
Case Study 2: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines have shown that certain derivatives can reduce oxidative stress markers and improve cell viability under stress conditions. This highlights the potential for these compounds in treating neurodegenerative diseases .
Q & A
Q. What are the standard laboratory synthesis routes for 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride?
The compound is typically synthesized via reductive amination. A common approach involves reacting 3-cyclohexenone with methoxymethylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to form the amine intermediate, followed by HCl treatment to yield the hydrochloride salt. Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients .
Q. How should researchers handle and store this compound to ensure stability?
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. During handling, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid exposure to moisture and oxidizing agents. Waste should be neutralized with dilute NaOH and disposed via hazardous waste protocols .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR (¹H/¹³C): Confirm the methoxymethyl group (δ ~3.3 ppm for CH₃O, δ ~4.0 ppm for CH₂O) and cyclohexene protons (δ 5.6–5.8 ppm for vinyl H).
- Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ at m/z 172.133 (C₉H₁₇NO⁺) and chloride adducts.
- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. How can purity be assessed for this compound?
Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity >95% is indicated by a single peak at λ = 254 nm. Alternatively, perform elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Screening: Test transition-metal catalysts (e.g., PtO₂ vs. Pd/C) to improve enantioselectivity in asymmetric syntheses.
- Solvent Optimization: Replace ethanol with THF or DMF to enhance amine intermediate solubility.
- Continuous Flow Reactors: Utilize microfluidic systems for precise temperature control (40–60°C) and reduced reaction times (2–4 hrs vs. 8 hrs batch) .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?
- Cross-Validation: Compare with literature data from NIST or PubChem.
- Deuterium Exchange: Perform ¹H NMR in D₂O to confirm exchangeable protons (e.g., NH₃⁺).
- High-Resolution MS: Rule out adducts or isotopic interference by analyzing exact mass (<2 ppm error) .
Q. What are the challenges in synthesizing derivatives of this compound?
- Functionalization: Introduce substituents at the cyclohexene double bond via epoxidation (using mCPBA) or dihydroxylation (OsO₄/NMO), followed by regioselective ring-opening with nucleophiles.
- Amine Protection: Use Boc or Fmoc groups to prevent side reactions during modifications. Deprotection with TFA or piperidine must be carefully timed to avoid degradation .
Q. How can computational tools aid in retrosynthetic planning?
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:
- Retrosynthesis Step 1: Target → Amine intermediate + HCl (salt formation).
- Step 2: Amine → Cyclohexenone + methoxymethylamine (reductive amination). These tools prioritize routes with high atom economy (>70%) and commercial precursor availability .
Q. What analytical methods detect trace impurities in bulk samples?
- LC-MS/MS: Identify byproducts (e.g., over-reduced cyclohexane derivatives) at ppm levels.
- Karl Fischer Titration: Quantify residual water (<0.1% w/w).
- XRD: Confirm crystalline purity and polymorphic forms, which affect bioavailability in pharmacological studies .
Methodological Considerations
- Contradiction Analysis: When literature reports varying melting points (e.g., 212–216°C in vs. unpublished data), replicate experiments under controlled humidity and heating rates (1°C/min) using DSC for accuracy.
- Safety Protocols: For large-scale reactions, implement pressure-relief valves and real-time gas monitoring (e.g., H₂ sensors) to mitigate explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
